2-メトキシ-4'-メチルベンゾフェノン

説明

2-Methoxy-4'-methylbenzophenone is a chemical compound that is part of the benzophenone family, which is known for its role in organic chemistry, particularly in the context of UV stabilization and as a building block for various synthetic applications. While the provided papers do not directly discuss 2-Methoxy-4'-methylbenzophenone, they do provide insights into related compounds that can help infer some of the properties and reactions of the compound .

Synthesis Analysis

The synthesis of related benzophenone derivatives often involves Friedel-Crafts acylation reactions, as seen in the preparation of 2-hydroxy-4-methoxy-3'-aminodibenzophenone from 1,3-dimethoxybenzene and meta-nitrobenzoyl chloride . Similarly, the synthesis of functionalized 2,4'-dihydroxybenzophenones is achieved through a domino Michael/retro-Michael/Mukaiyama-aldol reaction starting from 3-methoxalylchromones . These methods suggest that the synthesis of 2-Methoxy-4'-methylbenzophenone could also be approached through similar acylation and domino reactions, tailored to introduce the methoxy and methyl groups at the appropriate positions on the benzene rings.

Molecular Structure Analysis

The molecular structure of related compounds such as 2-methoxyphenol has been studied using gas-phase electron diffraction and quantum chemical calculations, revealing a planar structure with an intramolecular hydrogen bond . Although 2-Methoxy-4'-methylbenzophenone may not form the same intramolecular hydrogen bonds due to the absence of a hydroxyl group, the presence of methoxy and methyl substituents will influence its conformation and electronic distribution.

Chemical Reactions Analysis

Benzophenone derivatives undergo various chemical reactions, including photochemical synthesis, transacylation, and cyclization, as demonstrated by the conversion of p-methoxyphenyl salicylate to 2-methoxyxanthone . The presence of methoxy and methyl groups in 2-Methoxy-4'-methylbenzophenone would likely affect its reactivity in similar photochemical processes and could potentially lead to the formation of novel compounds through rearrangement and cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenols and dimethoxybenzenes have been extensively studied, including their thermodynamic properties and the strength of intermolecular hydrogen bonds . While 2-Methoxy-4'-methylbenzophenone may not form hydrogen bonds, its physical properties such as vapor pressure, vaporization enthalpies, and sublimation enthalpies could be inferred from similar compounds. Additionally, the electronic properties, such as HOMO and LUMO energies, and the molecular electrostatic potential surfaces, can be analyzed to understand the reactivity and interaction of the compound with other molecules .

科学的研究の応用

食品安全分析

2-メトキシ-4'-メチルベンゾフェノンは、包装されたシリアルベースの食品中のベンゾフェノン (BP) およびその誘導体を識別するための分析方法の開発に使用されています . この目的のために、固体-液体抽出前処理と超高性能液体クロマトグラフィー-タンデム質量分析法 (UHPLC-MS/MS) を用いた、感度の高い多残留分析方法が確立され、検証されました .

化学合成

この化合物は、AlCl3 を触媒として、p-アニソイルクロリドとトルエンのフリーデル・クラフツアシル化反応によって合成されます . 生成物は、薄層クロマトグラフィー (TLC)、フーリエ変換赤外分光法 (FT-IR)、プロトン核磁気共鳴 (H1-NMR)、および融点測定によって特徴付けられます .

材料科学

材料科学では、2-メトキシ-4'-メチルベンゾフェノンは、他の複雑な有機化合物の合成における前駆体または中間体として使用できます . 分子量や線形式などのその特性は、この分野で貴重な化合物となっています .

生化学分析

Biochemical Properties

2-Methoxy-4’-methylbenzophenone plays a significant role in biochemical reactions, particularly in its function as a UV filter. It interacts with enzymes and proteins involved in the skin’s response to UV radiation. For instance, it can inhibit the activity of enzymes that generate reactive oxygen species (ROS), thereby reducing oxidative stress in skin cells. Additionally, 2-Methoxy-4’-methylbenzophenone has been shown to bind to certain proteins, altering their conformation and activity .

Cellular Effects

The effects of 2-Methoxy-4’-methylbenzophenone on various cell types and cellular processes are profound. In skin cells, it helps protect against UV-induced damage by absorbing UV radiation and preventing DNA damage. It also influences cell signaling pathways, such as the MAPK pathway, which is involved in cell proliferation and apoptosis. Furthermore, 2-Methoxy-4’-methylbenzophenone can modulate gene expression related to stress response and repair mechanisms .

Molecular Mechanism

At the molecular level, 2-Methoxy-4’-methylbenzophenone exerts its effects through several mechanisms. It binds to DNA and proteins, forming complexes that can inhibit or activate various biochemical pathways. For example, it can inhibit the activity of enzymes involved in ROS production, thereby reducing oxidative stress. Additionally, 2-Methoxy-4’-methylbenzophenone can alter gene expression by binding to transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxy-4’-methylbenzophenone have been observed to change over time. The compound is relatively stable under normal conditions, but it can degrade when exposed to high temperatures or prolonged UV radiation. Long-term studies have shown that 2-Methoxy-4’-methylbenzophenone can have lasting effects on cellular function, including sustained protection against UV-induced damage and modulation of gene expression .

Dosage Effects in Animal Models

The effects of 2-Methoxy-4’-methylbenzophenone vary with different dosages in animal models. At low doses, it provides effective protection against UV radiation without significant adverse effects. At high doses, it can cause toxicity and adverse effects, such as skin irritation and allergic reactions. Studies have shown that there is a threshold dose above which the compound’s protective effects are outweighed by its toxic effects .

Metabolic Pathways

2-Methoxy-4’-methylbenzophenone is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its efficacy and toxicity, as different metabolites may have different biological activities .

Transport and Distribution

Within cells and tissues, 2-Methoxy-4’-methylbenzophenone is transported and distributed by various mechanisms. It can bind to transport proteins, which facilitate its movement across cell membranes and within the cytoplasm. The compound can also accumulate in certain tissues, such as the skin, where it exerts its protective effects against UV radiation. Its distribution can be influenced by factors such as tissue type, blood flow, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 2-Methoxy-4’-methylbenzophenone is crucial for its activity and function. It can be found in various cellular compartments, including the nucleus, cytoplasm, and cell membrane. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. For example, it can be localized to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .

特性

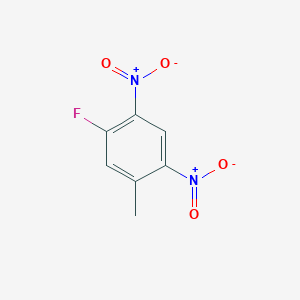

IUPAC Name |

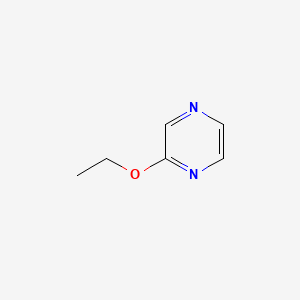

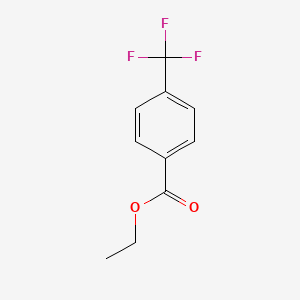

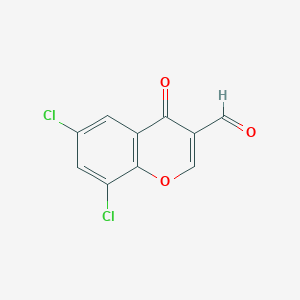

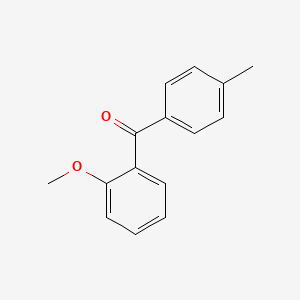

(2-methoxyphenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-7-9-12(10-8-11)15(16)13-5-3-4-6-14(13)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANDXFCUVROAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346744 | |

| Record name | 2-METHOXY-4'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28137-36-2 | |

| Record name | 2-METHOXY-4'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。